4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an aminobenzylidene group attached to a pyrazolone ring, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzaldehyde with 3-methyl-1H-pyrazol-5(4H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminobenzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell cycle regulation, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-Aminobenzylidene)hydrazinecarboxamide
- 2-Aminobenzothiazole derivatives
- Benzylidene hydrazides
Uniqueness
What sets 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one apart from these similar compounds is its unique pyrazolone ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(4Z)-4-[(2-aminophenyl)methylidene]-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H11N3O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-6H,12H2,1H3,(H,14,15)/b9-6- |
InChI Key |
YADNHFRVHMUAMA-TWGQIWQCSA-N |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C\C2=CC=CC=C2N |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CC=CC=C2N |
Origin of Product |
United States |
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